(5Z)-5-[3,5-dichloro-4-(prop-2-en-1-yloxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione
Description
(5Z)-5-[3,5-Dichloro-4-(prop-2-en-1-yloxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative characterized by a benzylidene moiety substituted with 3,5-dichloro and propenyloxy groups at the 4-position, and a phenyl group at the 3-position of the thiazolidinedione core. Thiazolidinediones are heterocyclic compounds with diverse biological activities, including antidiabetic, antimicrobial, and anticancer properties . The Z-configuration of the benzylidene double bond is critical for stereochemical stability and biological interactions.
The compound’s synthesis likely involves a Knoevenagel condensation between 3-phenyl-1,3-thiazolidine-2,4-dione and 3,5-dichloro-4-(prop-2-en-1-yloxy)benzaldehyde, followed by purification and stereochemical confirmation via NMR and X-ray crystallography (methods analogous to those in ).
Properties
IUPAC Name |
(5Z)-5-[(3,5-dichloro-4-prop-2-enoxyphenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2NO3S/c1-2-8-25-17-14(20)9-12(10-15(17)21)11-16-18(23)22(19(24)26-16)13-6-4-3-5-7-13/h2-7,9-11H,1,8H2/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZISUZWQQQLEOV-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1Cl)C=C2C(=O)N(C(=O)S2)C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=C(C=C(C=C1Cl)/C=C\2/C(=O)N(C(=O)S2)C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30367577 | |
| Record name | STK153223 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30367577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6334-72-1 | |
| Record name | STK153223 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30367577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[3,5-dichloro-4-(prop-2-en-1-yloxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione typically involves a multi-step process. One common method includes the condensation of 3,5-dichloro-4-(prop-2-en-1-yloxy)benzaldehyde with 3-phenyl-1,3-thiazolidine-2,4-dione under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound can occur at the carbonyl groups, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of halogens, nitro groups, or other functional groups on the aromatic rings.
Scientific Research Applications
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic applications include its use as an anti-inflammatory or anti-cancer agent. Research is ongoing to explore its efficacy and safety in preclinical and clinical studies.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5Z)-5-[3,5-dichloro-4-(prop-2-en-1-yloxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Thiazolidinedione Derivatives
Structural and Electronic Comparisons
The compound’s distinct features include:
- Comparatively, derivatives with methoxy (e.g., 5-(4-methoxyphenyl)methylene analogs) exhibit reduced electrophilicity .
- Core Modifications: Unlike thiazolidinones (e.g., 3,6-diaryl-1,4,2,5-dioxadiazines in ), the thiazolidinedione core here retains two carbonyl groups, which are critical for hydrogen bonding in biological targets .
Table 1: Substituent Effects on Key Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
